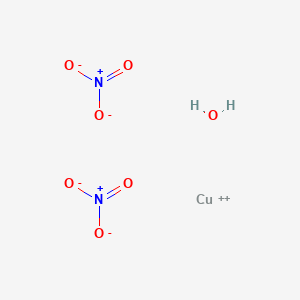

Copper(II) nitrate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

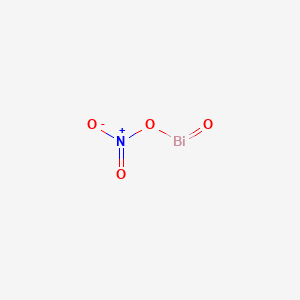

Copper(II) nitrate hydrate is a useful research compound. Its molecular formula is CuH2N2O7 and its molecular weight is 205.57 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fabrication of CuO Nanostructures : Copper(II) nitrate hydrate is used in synthesizing CuO nanostructures, with properties dependent on synthesis temperature, concentration, and pH value. These nanostructures have potential practical applications, as they exhibit varying adhesion to substrates under different conditions (Li et al., 2005).

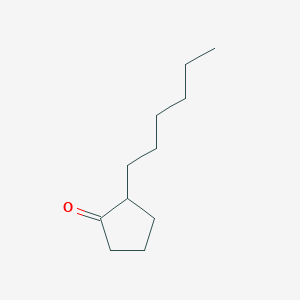

Catalysis in Organic Chemistry : It serves as a precursor for polynuclear Copper(II) complexes, which are effective catalysts for cyclohexane oxidation. These complexes show enhanced product yield and turnover number in ionic liquid mediums, suggesting their utility in industrial catalysis (Jlassi et al., 2014).

Microwave-Assisted Oxidation : this compound is involved in preparing water-soluble copper(II) complexes for microwave-assisted oxidation reactions. These complexes, combined with TEMPO, efficiently catalyze the oxidation of 1-phenylethanol, highlighting their potential in chemical synthesis (Sabbatini et al., 2014).

Spectroscopic Analysis : Studies on the FTIR and Raman spectra of this compound in various solvents provide insights into the structure and properties of CuNO+3 complexes, crucial for understanding complex formation in solution (Castro & Jagodzinski, 1991).

Coordination Polymer Formation : this compound reacts with ligands to form unique coordination polymers. These polymers have applications in materials science due to their distinct structures and properties (Gamez et al., 2002).

Metal Chelates in Inorganic Chemistry : It is used to prepare metal chelates with heterocyclic nitrogen-containing ketones, which are studied using various physical techniques to understand their structure and nature (El‐Dissouky et al., 1986).

Electrocatalytic Sensing : Copper nitrate hydrate is integral in developing electrocatalytic sensors for nitrate detection in water and food. Copper electrodes derived from copper nitrate hydrate exhibit enhanced sensing capabilities (Stortini et al., 2019).

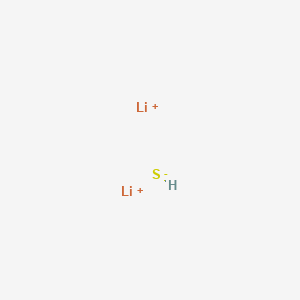

Anode Material in Lithium-Ion Batteries : It's used as an anode material in lithium-ion batteries, where it demonstrates high lithium storage capacity. The structural transformation and storage mechanism of copper nitrate hydrate are key to its application in energy storage (Jiang et al., 2014).

Supercritical Water Reactions : Investigations into the formation and conversion of metal complexes in supercritical water reveal that copper nitrate hydrate can form metal complexes which decompose into metal oxide nanoparticles under certain conditions (Golmohammadi et al., 2016).

Water Purification : Copper nitrate hydrate is explored for developing catalysts for selective nitrate and nitrite removal from drinking water, demonstrating its environmental applications (Hörold et al., 1993).

Wirkmechanismus

Target of Action

Copper(II) nitrate hydrate primarily targets copper metal and its oxide . It also targets lithium-ion batteries where it acts as a promising anode material . In the human body, it may target the blood .

Mode of Action

This compound is prepared by treating copper metal or its oxide with nitric acid . This reaction illustrates the ability of copper metal to reduce silver ions . In aqueous solution, the hydrates exist as the aqua complex [Cu(H2O)6]2+ . These complexes are highly labile and subject to rapid ligand exchange due to the d9 electronic configuration of copper(II) .

Biochemical Pathways

The biochemical pathways of this compound involve a quasi-reversible electrochemical conversion reaction . It also involves the reduction of nitrite to nitric oxide . Nitric oxide is a vital signaling molecule that controls blood flow and oxygenation, and nitrite serves as an important reservoir for nitric oxide in biology .

Pharmacokinetics

It is known that the compound is very soluble in water, ethanol, and ammonia . This high solubility suggests that it could have good bioavailability.

Result of Action

This compound has been found to have a high initial discharge capacity of up to 2200 mAhg-1 . It is also used as an oxidizing agent for the one-step synthesis of CuO/Cu2O/C anode for lithium-ion batteries , another promising anode material for lithium-ion batteries .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility varies with temperature . It forms blue-green crystals and sublimes in a vacuum at 150-200 °C . It is also hygroscopic, meaning it readily absorbs moisture from the environment . These properties suggest that the compound’s action, efficacy, and stability could be affected by environmental conditions such as temperature and humidity.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Copper(II) nitrate hydrate can participate in an array of reactions. Most notably, it undergoes reduction and oxidation reactions, playing the role of an oxidizing agent . These reactions are often employed in the synthesis of other substances and compounds .

Cellular Effects

This compound can cause severe burns and eye damage . It is considered harmful if swallowed, inhaled, or if it comes into contact with skin . The compound can cause severe burns and eye damage .

Molecular Mechanism

In aqueous solution, the hydrates of Copper(II) nitrate exist as the aqua complex [Cu(H2O)6]2+ . Such complexes are highly labile and subject to rapid ligand exchange due to the d9 electronic configuration of copper(II) .

Temporal Effects in Laboratory Settings

This compound exhibits a high degree of thermal instability and decomposes upon heating . This is a crucial characteristic leveraged in certain applications .

Eigenschaften

IUPAC Name |

copper;dinitrate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYLARTXWTBPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571156 |

Source

|

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13778-31-9 |

Source

|

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one](/img/structure/B84015.png)

![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)